molecular formula C17H27N5O4S B15125337 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester

Cat. No.: B15125337
M. Wt: 397.5 g/mol
InChI Key: MVXXQXZCKPUWEY-UHFFFAOYSA-N
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Description

The compound 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester (CAS: 921927-93-7) is a structurally complex molecule featuring a thiazole ring, methyl ester, azido group, and stereochemically defined substituents. Its molecular formula is C₁₇H₂₇N₅O₄S, with a molecular weight of 397.49 g/mol . It is primarily used as a reference standard in analytical chemistry and pharmacological research, ensuring quality control via techniques like HPLC, HNMR, and MS .

Properties

IUPAC Name

methyl 2-[3-[(2-azido-3-methylpentanoyl)amino]-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-6-10(4)14(21-22-18)15(24)19-11(9(2)3)7-13(23)16-20-12(8-27-16)17(25)26-5/h8-11,13-14,23H,6-7H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXQXZCKPUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the azido group and the formation of the ester linkage. Each step requires specific reagents and conditions, such as:

    Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Azido Group Introduction: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.

    Ester Formation: The ester linkage is typically formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azido group or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Sodium azide (NaN₃) for azido group introduction, and methanol (CH₃OH) with an acid catalyst for ester formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The thiazole ring may interact with biological macromolecules, influencing their function and activity. The compound’s multiple chiral centers also contribute to its specificity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolecarboxylic Acid Derivatives

4-Thiazolecarboxylic Acid, 2-[(1R,3R)-3-Amino-1-hydroxy-4-methylpentyl]-, Methyl Ester Hydrochloride (CAS: 921927-91-5)
  • Molecular Formula : C₁₁H₁₈N₂O₃S·ClH .
  • Key Differences: Simpler structure lacking the azido group and pentanoyl sidechain. Hydrochloride salt form enhances solubility for analytical use. Reduced molecular weight (286.31 g/mol) compared to the target compound (397.49 g/mol).
Methyl 2-((1R,3S)-3-Amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate (CAS: 1265905-21-2)
  • Stereochemical Variation : (1R,3S) configuration vs. (1R,3R) in the target compound .
  • Functional Groups: Retains amino and hydroxy groups but lacks the azido-oxopentyl moiety.
  • Applications : Likely used as an intermediate in asymmetric synthesis due to configurational differences.
(-)-2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic Acid Ethyl Ester (CAS: 1032072-47-1)
  • Structural Features: Ethyl ester instead of methyl, tert-butoxycarbonyl (Boc) protecting group on the amino moiety .
  • Reactivity : Boc group enhances stability during peptide synthesis, contrasting with the azido group’s click chemistry utility.

Azido-Containing Heterocycles

4-Azidomethyl-1-methyl(aryl)-1H-pyrazole-3-carboxylic Acid Ethyl Esters
  • Synthesis : Azide introduced via NaN₃ in DMF at 50°C .
  • Core Structure : Pyrazole ring instead of thiazole, altering electronic properties and reactivity.
  • Applications : Primarily intermediates for triazolodiazepine synthesis, unlike the target compound’s analytical role.

Methyl Esters in Pharmacological Research

8-O-Acetylshanzhiside Methyl Ester
  • Structure : Cyclopenta[c]pyran core with acetyl and glycoside groups .
  • Applications : Used in supplements and cosmetics, contrasting with the target compound’s specialized analytical role.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound 921927-93-7 C₁₇H₂₇N₅O₄S 397.49 Azido, methyl ester, thiazole Reference standard, pharmacology
4-Thiazolecarboxylic Acid, 2-[(1R,3R)-3-Amino-...] Hydrochloride 921927-91-5 C₁₁H₁₈N₂O₃S·ClH 286.31 Amino, hydrochloride salt Analytical standard
Methyl 2-((1R,3S)-3-Amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate 1265905-21-2 C₁₂H₂₀N₂O₃S 272.36 Amino, hydroxy, thiazole Synthetic intermediate
(-)-2-{(1R,3R)-3-[(2S,3S)-(2-Boc-amino-3-methylpentanoyl)...}thiazole-4-carboxylic Acid Ethyl Ester 1032072-47-1 C₂₄H₃₈N₄O₆S 510.65 Boc-protected amino, ethyl ester Peptide synthesis
4-Azidomethyl-1-methylpyrazole-3-carboxylic Acid Ethyl Ester Not provided C₈H₁₁N₅O₂ 225.21 Azido, pyrazole, ethyl ester Triazolodiazepine precursor

Key Research Findings

  • Stereochemical Impact : The (1R,3R) and (2S,3S) configurations in the target compound are critical for its interactions in asymmetric synthesis or biological systems, distinguishing it from (1R,3S) analogs .
  • Azido Group Reactivity: The azide moiety enables click chemistry applications (e.g., CuAAC reactions), absent in Boc-protected or non-azido analogs .
  • Analytical Utility : Rigorous quality control via HNMR and MS ensures high purity for reference standards, a commonality with other pharmacopeial compounds .

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